molecular formula C15H12FNO B5453112 Indole, 2,3-dihydro-1-(2-fluorobenzoyl)-

Indole, 2,3-dihydro-1-(2-fluorobenzoyl)-

Cat. No.: B5453112
M. Wt: 241.26 g/mol
InChI Key: DFZSOACCBKHANP-UHFFFAOYSA-N
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Description

The compound "Indole, 2,3-dihydro-1-(2-fluorobenzoyl)-" is a fluorinated indole derivative characterized by a 2,3-dihydroindole core (a bicyclic structure with a five-membered nitrogen-containing ring fused to a benzene ring) substituted at the 1-position with a 2-fluorobenzoyl group. While direct pharmacological data for this specific compound are absent in the provided evidence, its structural features align with fluorinated indole derivatives studied for their bioactivity, such as kinase inhibition or receptor modulation .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c16-13-7-3-2-6-12(13)15(18)17-10-9-11-5-1-4-8-14(11)17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZSOACCBKHANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Indole, 2,3-dihydro-1-(2-fluorobenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Indole, 2,3-dihydro-1-(2-fluorobenzoyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Indole, 2,3-dihydro-1-(2-fluorobenzoyl)- involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The 2-fluorobenzoyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Fluorinated indoles exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight Key Feature
Indole, 2,3-dihydro-1-(2-fluorobenzoyl)- 2-fluorobenzoyl C₁₅H₁₁FNO* 248.26 Ortho-fluorine enhances electronegativity and steric hindrance
2,3-Dihydro-1-(1-methylpropyl)-1H-indole 1-methylpropyl C₁₂H₁₇N 175.23 Alkyl chain increases hydrophobicity
1-[(2-fluorobenzene)sulfonyl]-2,3-dihydro-1H-indol-5-amine 2-fluorobenzenesulfonyl C₁₄H₁₃FN₂O₂S 292.33 Sulfonyl group improves metabolic stability; amine at C5 enables hydrogen bonding
2,3-Diphenyl-1H-indole Phenyl groups at C2, C3 C₂₀H₁₅N 269.34 Extended π-system enhances planar stacking
Key Observations:
  • Steric Considerations : Ortho-fluorine on the benzoyl group creates steric hindrance, which may limit rotational freedom and influence molecular conformation .
  • Functional Group Diversity : Sulfonamide (e.g., ) and benzodiazepine-linked analogs () demonstrate how auxiliary groups (e.g., sulfonyl, imidazole) expand pharmacological utility.

Crystallographic and Analytical Data

Crystallographic studies of related compounds (e.g., ) highlight the importance of fluorine in stabilizing molecular conformations. For instance, fluorine’s electronegativity can polarize adjacent bonds, influencing crystal packing and solubility . Programs like SHELXL () are widely used for refining such structures, though experimental data for the target compound remain unspecified.

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